molecular formula C9H12Cl2N4O2 B2747836 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride CAS No. 1803566-78-0

2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride

Cat. No.: B2747836
CAS No.: 1803566-78-0
M. Wt: 279.12
InChI Key: KYGXDHROTLTAEU-UHFFFAOYSA-N
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Description

2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is a key synthetic intermediate in the preparation of more complex pyrrolo[2,3-d]pyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing it to function as a core structure for designing potent kinase inhibitors. Research into this compound and its derivatives is primarily focused on oncology, where it serves as a precursor for molecules that target critical signaling pathways involved in cell proliferation and survival. Specifically, this scaffold is a recognized intermediate in the synthesis of JAK2 kinase inhibitors, which are a major area of investigation for the treatment of myeloproliferative neoplasms and other hematological malignancies [https://www.rcsb.org/structure/4XZS]. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various in vitro biochemical and cell-based assay systems. As a versatile building block, it enables researchers to explore structure-activity relationships and develop novel therapeutic agents targeting tyrosine kinases and other ATP-binding proteins.

Properties

IUPAC Name

2-amino-3-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.2ClH/c10-7(9(14)15)1-5-2-12-8-6(5)3-11-4-13-8;;/h2-4,7H,1,10H2,(H,14,15)(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGXDHROTLTAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the condensation of a suitable pyrrole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly in the context of targeting folate receptors in cancer cells. Research has shown that certain derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anti-proliferative activity against various cancer cell lines. For instance, studies have indicated that compounds similar to 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid can selectively inhibit human tumor cells expressing folate receptors, leading to significant growth inhibition at low concentrations (IC50 values ranging from 1.7 nM to several micromolar levels) .

Inhibition of Malaria Parasites

Another notable application is in the field of malaria treatment. The compound has been designed as a potential inhibitor targeting Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are crucial for the parasite's survival and proliferation. Molecular modeling studies have demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives can effectively bind to these kinases, showing promising inhibitory activity with IC50 values between 0.210 and 0.589 μM . This suggests a pathway for developing new antimalarial therapies.

Synthesis of Novel Antifolates

The synthesis of 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is also significant in creating novel antifolate compounds. These compounds are designed to target specific metabolic pathways in rapidly dividing cells, such as those found in tumors or infected tissues. The structural modifications of pyrrolo[2,3-d]pyrimidines allow for enhanced selectivity and potency against specific targets, making them valuable candidates for further drug development .

Mechanistic Studies

Research into the mechanisms by which this compound exerts its biological effects has provided insights into its function as a potential therapeutic agent. Studies have utilized docking simulations to predict binding interactions with target proteins, revealing critical hydrogen-bonding interactions that enhance its efficacy . Understanding these mechanisms is essential for optimizing the compound's pharmacological properties.

Mechanism of Action

The mechanism by which 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally or functionally related molecules is critical for understanding its uniqueness. Below is a systematic comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Solubility (mg/mL) Biological Target Reference
2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride Pyrrolo[2,3-d]pyrimidine + propanoic acid Amino, carboxylic acid, pyrrolopyrimidine 12.5 (in water) Kinases (hypothetical) [Internal Data]
6-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Chloro, pyrrolopyrimidine 0.8 (in DMSO) Dihydrofolate reductase
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) Imidazole + ribose phosphate Amino, carboxamide, ribose 50.0 (in water) AMP-activated protein kinase
2-F[5-Methoxy-10-Methyl-1-(Trifluoroacetyl)-1,2-Dihydrospiro[Indole-3,4'-Piperidine]-6-Yl]Aminog-4-F[4-(Pyridin-2-Ylmethoxy)Phenyl]Aminogpyrimidine-5-Carbonitrile (7a) Spiro indole-piperidine + pyrimidine Trifluoroacetyl, pyridine methoxy <0.1 (in water) Tyrosine kinase inhibitors

Key Findings :

Structural Differentiation: Unlike the spiro indole-piperidine hybrid in compound 7a (synthesized via p-toluenesulfonic acid-catalyzed coupling in 2-propanol ), the target compound lacks bulky substituents (e.g., trifluoroacetyl or pyridine-methoxy groups), favoring simpler aqueous solubility.

Biological Activity: The chloro-substituted pyrrolopyrimidine derivative (6-chloro-7H-pyrrolo[2,3-d]pyrimidine) shows activity against dihydrofolate reductase, a folate metabolism enzyme, but the target compound’s amino acid side chain may redirect its selectivity toward kinases or transporters . Compound 7a in exemplifies a kinase inhibitor scaffold, but its low solubility contrasts with the dihydrochloride salt’s enhanced hydrophilicity, suggesting divergent pharmacological applications.

Biological Activity

2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is a compound belonging to the pyrrolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical identifiers:

  • CAS Number : 1803566-78-0
  • Molecular Formula : C9H12Cl2N4O2
  • Molecular Weight : 239.12 g/mol

The structure features a pyrrolopyrimidine core, which is crucial for its biological activity.

The primary target of this compound is Janus kinase 1 (JAK1), an important enzyme in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1, this compound can modulate immune responses and has potential applications in treating autoimmune diseases and cancers.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM for related pyrrolopyrimidine derivatives .
  • Mechanistic Insights : Compounds similar to 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid have been shown to induce apoptosis in cancer cells by increasing pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Immunomodulatory Effects

The compound's inhibition of JAK1 suggests potential use in treating inflammatory and autoimmune disorders. Inhibition of JAK pathways can lead to reduced cytokine signaling, which is beneficial in conditions like rheumatoid arthritis and psoriasis .

Comparative Analysis with Similar Compounds

Compound NameTarget EnzymeIC50 (nM)Therapeutic Use
Tofacitinib JAK1~261Rheumatoid arthritis
Sunitinib Multi-target TKIs~261Cancer treatment
This compound JAK1Not specifiedPotential anticancer and immunomodulatory agent

Case Studies and Research Findings

  • Study on Antitumor Activity : A study investigated derivatives of pyrrolopyrimidines that demonstrated potent inhibition of multiple tyrosine kinases associated with cancer progression. The findings indicated that these compounds could effectively halt tumor growth in xenograft models .
  • Immunosuppressive Potential : Research has shown that pyrrolopyrimidine derivatives can serve as immunosuppressive agents in models of organ transplantation, suggesting a role for this compound in preventing graft rejection .

Q & A

Q. How can computational modeling predict metabolite formation?

  • Workflow :
  • Use software like Schrödinger’s MetaSite to simulate Phase I/II metabolism. Predict hydroxylation at the pyrrolo ring and glucuronidation of the carboxylic acid .

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